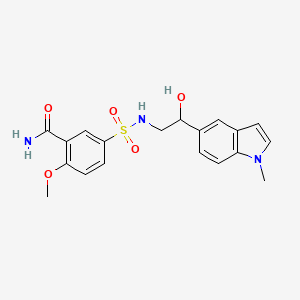

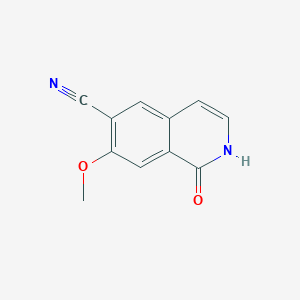

ethyl N-carbonochloridoyl-N-phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

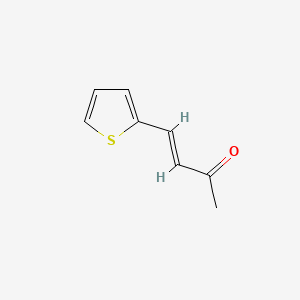

Ethyl N-carbonochloridoyl-N-phenylcarbamate, commonly known as ethyl chlorocarbonate, is a chemical compound used in various scientific research applications. It is a colorless, oily liquid with a pungent odor and is primarily used as a reagent in organic synthesis.

Applications De Recherche Scientifique

Photodegradation Studies

- Ethiofencarb, a related carbamate compound, has been studied for its photodegradation kinetics in various media. These studies are crucial for understanding the environmental behavior and decomposition of such compounds. The findings indicate that solvent polarity significantly affects the degradation kinetics of these substances (Sanz-Asensio et al., 1999).

Carcinogenicity Research

- Ethyl carbamate (urethane), a compound structurally similar to the one , has been assessed for its carcinogenic properties. This kind of research is important for evaluating the potential health risks associated with exposure to such chemicals (Baan et al., 2007).

Chromatographic Applications

- Cellulose triphenylcarbamate derivatives have been investigated for their chiral recognition abilities in high-performance liquid chromatography. This application is relevant in analyzing the stereochemical aspects of various compounds, including carbamates (Okamoto et al., 1986).

Polymer Solar Cells

- Research involving carbamate derivatives like ICBA as electron-cascade acceptors in polymer solar cells highlights their potential application in renewable energy technologies. This demonstrates the versatility of carbamate compounds in various fields (Cheng et al., 2014).

Molecular Interaction Studies

- Ethyl carbamate's interaction with DNA provides insights into the molecular mechanisms of how such compounds might exert their effects at the cellular level, which is crucial for understanding their biological activity (Lawson & Pound, 1973).

Receptor Binding and Imaging Agent Research

- Studies on the synthesis and receptor binding of carbamate derivatives of estradiol and hexestrol contribute to the development of imaging agents for medical applications, demonstrating the potential medical applications of carbamates (Ouellet et al., 1984).

Carbon Dioxide Fixation

- The interaction of carbamates with carbon dioxide in the presence of secondary amine or alcohol, forming novel metalloporphyrins, illustrates the role of carbamates in chemical reactions involving CO2 fixation, relevant in the context of environmental chemistry (Inoue et al., 1984).

Propriétés

IUPAC Name |

ethyl N-carbonochloridoyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNTXLIXPJMZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C1=CC=CC=C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)

![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)

![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)